molecular formula C14H11Cl2FN2O2 B4431964 2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide

2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide

Cat. No.: B4431964
M. Wt: 329.2 g/mol
InChI Key: HHQWKJXRTASPFK-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorinated phenoxy group and a chlorinated pyridinyl group, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O2/c1-8(21-12-4-3-10(17)6-11(12)16)14(20)19-13-5-2-9(15)7-18-13/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQWKJXRTASPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination and fluorination of a phenol derivative to form 2-chloro-4-fluorophenol.

    Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a chlorinated pyridine derivative under basic conditions to form the desired amide linkage.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used include chlorinating agents, fluorinating agents, and bases such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated and fluorinated groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)benzamide: Similar structure with a benzamide group instead of a propanamide group.

Uniqueness

2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide is unique due to its specific combination of chlorinated and fluorinated groups, which may confer distinct chemical and biological properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide
Reactant of Route 2
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2-(2-chloro-4-fluorophenoxy)-N-(5-chloropyridin-2-yl)propanamide

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